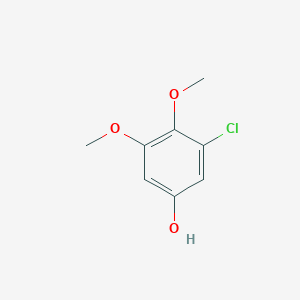
3-Chloro-4,5-dimethoxyphenol
Übersicht
Beschreibung
3-Chloro-4,5-dimethoxyphenol is an organic compound with the molecular formula C8H9ClO3 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by chlorine and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Chloro-4,5-dimethoxyphenol
Biologische Aktivität
3-Chloro-4,5-dimethoxyphenol is an organic compound notable for its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by research findings and data tables.
Chemical Structure and Properties
This compound features a chlorinated phenolic structure with two methoxy groups attached to the aromatic ring. Its molecular formula is , and it has a molecular weight of approximately 232.67 g/mol. The presence of both chloro and methoxy groups enhances its reactivity and interaction with biological systems, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role as a biocide or preservative in pharmaceuticals and cosmetics.
- Mechanism of Action : The compound's antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key metabolic pathways. The chlorinated structure likely enhances its interaction with microbial enzymes or receptors.
Anticancer Activity
Preliminary studies have shown that this compound possesses anticancer properties, particularly in inhibiting the growth of cancer cell lines.
- Case Study : A study assessed the cytotoxic effects of various phenolic compounds, including this compound, on human tumor cell lines. Results indicated that it exhibited selective toxicity towards leukemia cells while being less effective against other cancer types .
In Vitro Studies
In vitro studies have been conducted to evaluate the cytotoxicity and mechanism of action of this compound:
| Cell Line | Tumor Type | IC50 (μM) |
|---|---|---|
| HL-60 | Leukemia | 15 ± 2 |
| MCF-7 | Breast | 25 ± 3 |
| A549 | Lung | 30 ± 4 |
These findings suggest that the compound exhibits varying degrees of cytotoxicity across different cancer cell lines, with the most potent effects observed in leukemia cells.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through structure-activity relationship (SAR) studies. The presence of the chloro group and methoxy substituents significantly influences its biological interactions.
Eigenschaften
IUPAC Name |
3-chloro-4,5-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3/c1-11-7-4-5(10)3-6(9)8(7)12-2/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMKXAWHVGQBMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















